molecular formula C20H17NO B10805673 N-benzyl-4-biphenylcarboxamide

N-benzyl-4-biphenylcarboxamide

Cat. No.: B10805673
M. Wt: 287.4 g/mol
InChI Key: OQPGVCKVICDGOL-UHFFFAOYSA-N
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Description

N-Benzyl-4-biphenylcarboxamide is a synthetic small molecule belonging to the class of carboxamide derivatives. Compounds with this structural motif are frequently investigated in medicinal chemistry for their potential as modulators of various biological targets. Research into similar N-benzyl carboxamide compounds has shown they can exhibit a range of pharmacological activities. For instance, some derivatives have been explored as acetylcholinesterase inhibitors for central nervous system disorders , while other N-benzyl hydroxypyridone carboxamides have been identified as potent, mechanistically distinct antivirals against human cytomegalovirus (HCMV) . The specific mechanism of action for this compound is not defined and would be dependent on the target system under investigation by the researcher. The 4-biphenyl moiety may contribute to interactions with hydrophobic pockets in protein targets, while the carboxamide linker can be critical for forming hydrogen bonds. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use. Researchers should consult the specific product data sheet and safety documentation before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-4-phenylbenzamide

InChI

InChI=1S/C20H17NO/c22-20(21-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2,(H,21,22)

InChI Key

OQPGVCKVICDGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Biphenylcarboxamide

Established Synthetic Routes for the N-benzyl-4-biphenylcarboxamide Core

The fundamental structure of this compound is assembled through the formation of an amide bond between a 4-biphenylcarboxylic acid moiety and a benzylamine (B48309) moiety.

Amide Bond Formation Strategies for Biphenylcarboxamides

The synthesis of this compound typically begins with the preparation of 4-biphenylcarboxylic acid. This can be achieved through classic cross-coupling reactions like the Suzuki-Miyaura coupling, where 4-bromobenzoic acid is reacted with phenylboronic acid in the presence of a palladium catalyst. vulcanchem.com Another approach is the Ullmann coupling. vulcanchem.com

Once 4-biphenylcarboxylic acid is obtained, the crucial amide bond is formed by reacting it with benzylamine. Several methods exist for this transformation:

Acid Chloride Formation: A traditional and common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. walisongo.ac.id The resulting 4-biphenylcarbonyl chloride is then reacted with benzylamine to form the amide. This method is often efficient but can generate acidic byproducts. walisongo.ac.id

Coupling Reagents: A widely used strategy in modern organic synthesis is the use of coupling reagents to facilitate the direct reaction between the carboxylic acid and the amine. vulcanchem.comnih.govgoogle.com These reagents activate the carboxylic acid in situ, promoting nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to improve efficiency and suppress side reactions. vulcanchem.commdpi.comgoogle.com

Hydrothermal Synthesis: Direct condensation of carboxylic acids and amines can also be achieved under hydrothermal conditions, at elevated temperatures and pressures. researchgate.net This method offers a potentially greener alternative, avoiding the need for coupling agents or harsh reagents. researchgate.net

N-Benzylation Procedures in Carboxamide Synthesis

While the primary route involves coupling 4-biphenylcarboxylic acid with benzylamine, an alternative approach is the N-benzylation of a pre-existing 4-biphenylcarboxamide. This involves the reaction of 4-biphenylcarboxamide with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base to deprotonate the amide nitrogen, facilitating nucleophilic substitution. googleapis.com This method is less common for the direct synthesis of this compound but can be relevant in the context of modifying existing carboxamide structures.

Advanced Synthetic Approaches and Chemo-selective Transformations

Research continues to explore more efficient, sustainable, and selective methods for the synthesis of amides like this compound.

Catalytic Methods in Biphenyl (B1667301) Carboxamide Synthesis

Catalytic methods offer advantages in terms of atom economy and reduced waste.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. walisongo.ac.idorgsyn.org The reaction is typically carried out at elevated temperatures with the removal of water, often using a Dean-Stark apparatus. walisongo.ac.id This method has shown broad substrate scope and can be a viable alternative to traditional coupling reagents. orgsyn.orgresearchgate.net

Transition Metal Catalysis: While more commonly associated with the formation of the biphenyl backbone, transition metal catalysts can also play a role in amide bond formation. For instance, copper-catalyzed amidation of anilides via C-H functionalization has been reported, although this is a more specialized approach. researchgate.net

Functionalization Strategies for Aromatic and N-Benzyl Moieties

The this compound scaffold can be further modified to create analogues with different properties.

Aromatic Moiety Functionalization: The biphenyl ring system can be functionalized through various electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. google.com These modifications can influence the electronic and steric properties of the molecule.

N-Benzyl Moiety Functionalization: The benzyl group can also be substituted on its aromatic ring. google.com Additionally, radical-mediated reactions can be employed for the functionalization of sp2 systems, offering pathways for late-stage modifications. acs.org For instance, intramolecular cyclization of N-substituted 2-biphenylcarboxamides can lead to the formation of phenanthridinones. acs.orgacs.org

Purification and Analytical Characterization Techniques for Synthetic Intermediates and Final Products

After synthesis, the purification and characterization of this compound and its intermediates are crucial to ensure purity and confirm the correct structure.

Purification Techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. nih.govmdpi.com

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials and byproducts. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates. mdpi.com

Analytical Characterization Techniques: The identity and purity of the synthesized compound are confirmed using a variety of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. vulcanchem.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the amide C=O and N-H bonds.

Investigation of Molecular Targets and Mechanisms of Action for N Benzyl 4 Biphenylcarboxamide and Analogs

Enzyme Inhibition Studies

Tyrosine Kinase Inhibition and Associated Signaling Pathways (e.g., Abelson Tyrosine Kinase, Checkpoint Kinase 1)

N-benzyl-4-biphenylcarboxamide and its structural analogs have been investigated for their potential as tyrosine kinase inhibitors. These enzymes are critical components of cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer.

One analog, N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide, is structurally similar to imatinib, a well-known therapeutic agent that targets Abelson tyrosine kinase (Abl). The mode of action is believed to involve the compound binding to the inactive conformation of the Abl tyrosine kinase domain, thereby inhibiting its enzymatic activity. This binding is facilitated by a combination of hydrogen bonds and hydrophobic interactions. The presence of the biphenyl (B1667301) group in these carboxamide compounds contributes to molecular rigidity and hydrophobicity, which can influence binding affinity.

Furthermore, other analogs have been explored as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. A series of 4'-hydroxybiphenyl-4-carboxylic acid derivatives were designed based on molecular docking studies to target the EGFR allosteric site. vietnamjournal.ru One promising compound from this series, which includes a carbothioamide moiety, demonstrated significant cytotoxic effects on cancer cell lines and was found to induce apoptosis by arresting the cell cycle in the G2/M phase. vietnamjournal.ru Optimization of bis-anilino-pyrimidine series of EphB4 kinase inhibitors, another type of tyrosine kinase, led to the discovery of a potent inhibitor which incorporates a key m-hydroxymethylene group on the C4 aniline. nih.gov

Table 1: Tyrosine Kinase Inhibition Data for this compound Analogs

Compound/Analog SeriesTarget KinaseKey FindingsReference
N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamideAbelson Tyrosine Kinase (Abl)Structurally similar to imatinib; proposed to bind to the inactive kinase domain.
4'-Hydroxybiphenyl-4-carboxylic acid derivatives (e.g., Compound S4)Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (Allosteric Site)Compound S4 showed cytotoxicity comparable to Erlotinib in HCT-116 cells and induced apoptosis. vietnamjournal.ru
Bis-anilino-pyrimidine series (e.g., Compound 12)EphB4 KinaseOptimization led to a compound with a key m-hydroxymethylene group, displaying a good kinase selectivity profile. nih.gov

Cyclooxygenase (COX) Isoform Modulation

Analogs of this compound have been evaluated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in inflammation. There are two primary isoforms, COX-1 and COX-2.

In a study focused on synthesizing N-phenyl- and N-benzyl-substituted amido analogs of known COX-2 selective inhibitors, several compounds were tested for their in vitro inhibitory effects on COX-2. nih.gov The N-benzyl-substituted amides, specifically compounds 7b-10b in the study, were evaluated. nih.gov Certain new compounds, including the N-benzyl analog 9b, demonstrated modest activity, showing around 30% inhibition of prostaglandin (B15479496) E2 (PGE2) production at a concentration of 10 µM. nih.gov Conformational studies suggested that steric hindrance in some of the related N-phenyl amides might prevent optimal interaction with the COX-2 active site. nih.gov

Another study synthesized a series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives and evaluated their anti-inflammatory activity. hygeiajournal.com The compound N-[5-(4-Chloro-benzylidene)-2-(4-methoxy-phenyl)-4-oxothiazolidin-3-yl]-biphenyl-4-carboxamide showed notable inhibition of edema, suggesting a potential interaction with inflammatory pathways likely involving COX enzymes. hygeiajournal.com Additionally, the presence of nitroaromatic groups in some related benzamide (B126) structures is known to be associated with the modulation of COX-2. vulcanchem.com

Table 2: COX-2 Inhibition by this compound Analogs

Compound/AnalogAssayConcentration% InhibitionReference
N-benzyl-substituted amido analog (Compound 9b)PGE2 production in activated J774.2 macrophages10 µM~30% nih.gov

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE9)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions.

Research into PDE9 inhibitors has identified scaffolds related to this compound. A combination of structure-based design and computational docking led to the discovery of a new series of PDE9 inhibitors based on a 6-amino-pyrazolopyrimidinone scaffold. researchgate.net The most effective compound from this series exhibited an IC50 of 21 nM for PDE9. researchgate.net Structural analysis of the PDE9 catalytic domain in complex with an inhibitor revealed a crucial hydrogen bond with the residue Tyr424, which is unique to PDE8 and PDE9, suggesting this residue is a key target for achieving selective inhibition. researchgate.net

Another related structure, N4-benzyl-1-(tert-butyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been noted for its anti-inflammatory properties, which can be linked to the modulation of signaling pathways where PDEs are involved. researchgate.net Furthermore, chemical patent literature discloses compounds with dual activity as both PDE4 inhibitors and muscarinic acetylcholine (B1216132) receptor antagonists, indicating the utility of related chemical structures in targeting phosphodiesterases. google.comgoogle.com

Table 3: PDE9 Inhibition by Related Scaffolds

Compound SeriesTargetIC50SelectivityReference
6-amino-pyrazolopyrimidinone scaffold (Compound 28)PDE9A21 nM~3 orders of magnitude against other PDE families researchgate.net

Metalloaminopeptidase Inhibition: Specificity and Kinetics

Metalloaminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. They are involved in various physiological processes, making them attractive drug targets.

Phosphonamidate peptide analogues containing N-benzyl residues have been studied as potent inhibitors of metalloaminopeptidases. nih.gov These compounds act as transition-state analogs, mimicking the gem-diolate intermediate of amide bond hydrolysis. nih.gov The inhibitory constants (Ki) were found to vary significantly depending on the specific enzyme and its biological origin. For the porcine ortholog of alanyl aminopeptidase (B13392206), Ki values for analogs with a halogen-substituted benzyl (B1604629) fragment ranged from 5.8 to 34 µM. nih.gov However, these substitutions did not surpass the potency of the reference compound which featured an unsubstituted benzyl group. nih.gov Molecular modeling of these inhibitors within the active site of human aminopeptidase N revealed key interactions, including hydrogen bonds and complexation with the catalytic zinc ion. nih.gov

Table 4: Inhibition of Porcine Alanyl Aminopeptidase by N-benzyl Analogs

Inhibitor TypeKi Value (µM)Key ObservationReference
Phosphinic dipeptide analog with halogen-substituted benzyl fragment5.8 - 34Halogen substitution led to effective inhibition. nih.gov
Reference compound with N-unsubstituted benzyl-Potency was not outscored by the halogenated analogs. nih.gov

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs.

While direct studies on this compound as an HIV-1 integrase inhibitor are limited, research on related structures highlights the potential of this chemical class. A series of nonpeptidic compounds containing a biphenyl carboxylic acid group were shown to competitively inhibit the related enzyme, HIV-1 protease, with Ki values of 1.1 and 3.4 µM. nih.gov One slow-binding inhibitor in this series had a Ki of 0.14 µM, demonstrating the potency of the biphenyl moiety. nih.gov

More directly relevant to integrase, diketo acids are a known class of integrase inhibitors. An early example, an aromatic diketo acid, was a selective inhibitor of the strand transfer (ST) step with an IC50 of 0.1 µM. mdpi.com Importantly, a monobenzyl analogue of this compound also demonstrated anti-HIV activity. mdpi.com Structural studies of integrase complexed with inhibitors have underscored the importance of a halogenated benzyl group for effective binding and octahedral coordination of the magnesium ions in the enzyme's active site. frontiersin.org

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) side chains, playing a role in cancer metastasis and inflammation by degrading the extracellular matrix.

A class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives, which share the benzamide feature with this compound, were identified as potent heparanase inhibitors. nih.gov One specific derivative, N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, showed an IC50 value of 0.29 µM against heparanase. nih.gov Another series developed by the same group, the 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas, also displayed good heparanase inhibitory activity, with one compound having an IC50 of 0.27 µM. nih.gov

Another line of research identified the natural product RK-682 (IC50, 17 µM) as a heparanase inhibitor. nih.gov A benzyl derivative of RK-682 was shown to inhibit heparanase activity and also suppressed cancer cell migration and invasion with IC50 values of 3.0 µM and 1.5 µM, respectively. nih.gov

Table 5: Heparanase Inhibition by Related Benzamide and Benzyl Derivatives

Compound/Analog SeriesTargetIC50 (µM)Reference
N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamideHeparanase0.29 nih.gov
1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea (Compound 7a)Heparanase0.27 nih.gov
Benzyl derivative of RK-682Heparanase17 nih.gov

Receptor Modulation and Ligand-Receptor Interactions

The this compound scaffold and its analogs have been the subject of extensive research, revealing a complex polypharmacological profile. These compounds interact with a diverse array of molecular targets, functioning as modulators of several key receptor systems implicated in a variety of physiological processes. The nature of these interactions, ranging from agonism to antagonism, is highly dependent on the specific structural modifications of the core scaffold. This section details the known receptor modulation and ligand-receptor interactions for this compound and its related analogs.

Analogs of this compound have demonstrated significant and often selective affinity for dopamine (B1211576) receptor subtypes. The structural features of these benzamide derivatives play a crucial role in determining their binding profiles at D2, D3, and D4 receptors. Research indicates that dopamine receptors exhibit different tolerances for the bulk of substituents on the benzamide nucleus, following the general trend D4 > D3 > D2. nih.gov

One notable analog, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), displays high affinity for both D3 and D4 receptors, with a 110-fold selectivity for D4 and a 10-fold preference for D3 over the D2 receptor. nih.gov The N-substituent on the pyrrolidinyl group is a key determinant of affinity and selectivity among these subtypes. nih.gov Further studies on caged D2/D3 receptor antagonists revealed that photostable benzyl analogs could exhibit weak binding affinities in the 140–1300 nM range. nih.gov

Structure-activity relationship (SAR) studies of 4-benzylpiperidine (B145979) carboxamides have shown that the nature of the aromatic substituent is critical for transporter selectivity; a biphenyl group tends to confer selectivity for the serotonin (B10506) transporter (SERT), whereas a diphenyl group favors the dopamine transporter (DAT). nih.gov The inhibition of DAT by these compounds can, in turn, regulate dopamine D2 receptor function. nih.gov

Table 1: Dopamine Receptor Binding Affinities of an N-benzyl-pyrrolidinyl-benzamide Analog (YM-43611)

Receptor Subtype Binding Affinity (Ki, nM)
D2 220
D3 21
D4 2.1

Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives. nih.gov

The biphenyl amide scaffold, central to this compound, has been identified as an optimal structure for potent antagonism of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). mdpi.comresearchgate.net TRPM8 is a cold-sensing ion channel involved in sensory neuropathies. mdpi.comresearchgate.net

Guided by computational simulations, structure-activity relationship studies of a menthol-based TRPM8 antagonist led to the development of a novel series of biphenyl amide antagonists with greater than 10-fold selectivity over related TRP channels like TRPA1 and TRPV1. mdpi.comresearchgate.net A leading analog from this series, a spiro[4.5]decan-8-yl derivative, demonstrated high potency. researchgate.net This compound inhibits icilin-evoked Ca²⁺ entry in cells expressing human TRPM8 (hTRPM8) with an IC₅₀ of 2.4 ± 1.0 nM. researchgate.net In whole-cell patch-clamp recordings, the same analog inhibited menthol-evoked currents with an IC₅₀ of 64 ± 2 nM. mdpi.comresearchgate.net Molecular dynamics simulations suggest these antagonists achieve their effect by forming extensive hydrophobic contacts within the orthosteric binding site of the TRPM8 channel. researchgate.net

Table 2: TRPM8 Antagonist Activity of a Biphenyl Amide Analog

Assay Agonist IC₅₀ (nM)
Ca²⁺ Influx (hTRPM8-expressing HEK-293 cells) Icilin 2.4 ± 1.0
Whole-Cell Patch Clamp (hTRPM8-expressing HEK-293 cells) Menthol 64 ± 2

Data for the spiro[4.5]decan-8-yl biphenyl amide analog. researchgate.net

Derivatives of this compound have been investigated as ligands for opioid receptors, with modifications to the core structure determining their affinity and functional activity as agonists, partial agonists, or antagonists. researchgate.netresearchgate.net The N-benzyl group itself has been incorporated into peptide analogs, such as [N-benzylTyr1]Dyn A-(1-11), which acts as a weak partial agonist at the kappa opioid receptor (KOR). researchgate.net

Closer structural analogs, specifically a series of N-alkyl- and N,N-dialkyl-4-[alpha-[(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl]benzyl]-benzamides, were found to be highly selective delta opioid receptor agonists. researchgate.net Several of these compounds bound strongly to the delta receptor with IC₅₀ values in the nanomolar range, while their affinity for mu and kappa receptors was in the micromolar range or lower, indicating significant delta selectivity. researchgate.net The substitution pattern on the amide nitrogen was found to be a critical factor for delta receptor affinity. researchgate.net Furthermore, various biphenylcarboxamide derivatives have been developed as antagonists for opioid receptors. unipi.it

The G protein-coupled receptor 55 (GPR55) has emerged as a significant target for N-benzyl-carboxamide analogs. While initially considered a candidate cannabinoid receptor, GPR55's pharmacology is distinct. Research has led to the development of potent and selective GPR55 agonists based on an N-(4-sulfamoylphenyl)thiourea scaffold that incorporates an N-benzyl group.

These N-benzyl analogs were identified as potent agonists in both β-arrestin recruitment assays and calcium signaling assays. Importantly, these compounds were found to be highly selective for GPR55, showing no activity at cannabinoid receptors (CB1 and CB2) or against various enzymes of the endocannabinoid system. This selectivity is crucial for developing tool compounds to study the specific functions of GPR55.

Table 3: GPR55 Agonist Activity of N-benzyl Analogs

Compound PathHunter β-arrestin EC₅₀ (nM) Ca²⁺ Signalling EC₅₀ (nM)
17a 197 5.6
17b 185 2.0

Data for N-(4-sulfamoylphenyl)thiourea analogs with an N-benzyl group.

The biphenyl carboxamide structure serves as a key template for the discovery of potent and selective ligands for the Melanin-Concentrating Hormone 1 Receptor (MCH1R). MCH1R is a G protein-coupled receptor involved in the regulation of energy homeostasis and mood.

Through exploration of the structure-activity relationship around the biphenyl carboxamide template, the potent and selective MCH1R antagonist SB-568849 was discovered. This compound demonstrated good receptor affinity and selectivity. Further research into 4-aminoquinoline-based MCH1R antagonists found that incorporating biphenyl carboxamides at the 6-position of the quinoline (B57606) scaffold resulted in analogs with improved antagonist activity. A docked-in model of these ligands suggests key interactions within the putative binding site of the MCH1R.

The biphenyl carboxamide scaffold is a versatile chemical framework for developing ligands that target the cannabinoid receptor type 2 (CB2). nih.govmdpi.com Targeting the CB2 receptor is a promising therapeutic strategy for inflammatory, neurodegenerative, and pain-related conditions without inducing the central side effects associated with CB1 receptor activation. nih.gov

SAR studies have shown that the functional activity of biphenyl carboxamide analogs at the CB2 receptor—whether they act as agonists, neutral antagonists, or inverse agonists—is strongly influenced by the substitution patterns on the biphenyl core. nih.gov For instance, substitutions at position 5 of the biphenyl ring can determine an agonist or inverse agonist profile. nih.gov The N-benzyl moiety is also a relevant component in this class of ligands; a CB2 inverse agonist featuring an N-4-F-benzyl side chain was developed that showed high affinity (Ki = 1.6 nM) and selectivity. researchgate.net While many biphenyl carboxamides have been developed as CB2 antagonists or inverse agonists, the scaffold is also amenable to the design of agonists, providing a complete toolbox of functional modulators for studying CB2 receptor biology. nih.govmdpi.com

Chemokine Receptor 5 (CCR5) Ligand Binding

This compound and its derivatives have been investigated as antagonists of the C-C chemokine receptor 5 (CCR5). CCR5 is a critical co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells. nih.gov The binding of viral envelope glycoprotein (B1211001) gp120 to CCR5 facilitates viral entry, making the receptor a key target for anti-HIV therapies. nih.gov

Research has led to the discovery of various carbamate, urea, and carboxamide-based CCR5 antagonists. nih.gov Optimization of a lead compound led to the identification of N-benzyl-N'-(4-pipyridinyl)urea derivatives as potent CCR5 antagonists with antiviral activities. nih.gov These compounds function by binding to the CCR5 receptor, thereby inhibiting the interaction between the viral gp120 and the host cell. nih.gov

Table 1: CCR5 Antagonist Activity of this compound Analogs This table is for illustrative purposes and does not represent actual data for this compound itself but for related analog classes.

Compound Class Target Mechanism of Action Therapeutic Potential
Carboxamide-based derivatives CCR5 Antagonist Anti-HIV-1 nih.gov
Urea-based derivatives CCR5 Antagonist Anti-HIV-1 nih.gov
N-benzyl-N'-(4-pipyridinyl)ureas CCR5 Antagonist Anti-HIV-1 nih.gov

Serotonin Receptor (5-HT1A) Agonism

The serotonin 1A (5-HT1A) receptor is a subtype of serotonin receptor implicated in the modulation of various neurological processes. Agonists of the 5-HT1A receptor have shown potential in treating conditions like anxiety and depression. nih.gov

Studies on arylcarboxamide derivatives have demonstrated high affinity for the D2 receptor family and the 5-HT1A receptor. fau.de Specifically, certain arylcarboxamidoalkyl-substituted aminoindanes and -tetralines exhibit significant affinity for the 5-HT1A receptor. fau.de For instance, N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide has a reported Ki of 503 nM for the 5-HT1A receptor. idrblab.net The agonistic activity at this receptor is a key aspect of the pharmacological profile of these compounds. nih.gov

Table 2: 5-HT1A Receptor Binding Affinity of Related Compounds

Compound Receptor Binding Affinity (Ki)
N-Benzyl-4-(2-diphenyl)-1-piperazinehexanamide 5-HT1A 503 nM idrblab.net
Arylcarboxamide 62b 5-HT1A 6.6 ± 0.71 nM fau.de
Arylcarboxamide 62a 5-HT1A 22 ± 0.35 nM fau.de

Scavenger Receptor CD36 Antagonism

The scavenger receptor CD36 is a multifunctional glycoprotein involved in various physiological and pathological processes, including the uptake of oxidized low-density lipoprotein (oxLDL), which is a key event in the development of atherosclerosis. Antagonism of CD36 is therefore a potential therapeutic strategy for this condition.

Research into N-(2-arylethyl) isoquinoline (B145761) derivatives, which share structural similarities with biphenylcarboxamides, has identified them as novel CD36 antagonists. researchgate.net These compounds have been shown to inhibit the binding of oxLDL to CD36. researchgate.net While direct studies on this compound are limited in this context, the findings on related structures suggest a potential for this class of compounds to interact with CD36. researchgate.net

Table 3: CD36 Antagonistic Activity of Related Isoquinoline Analogs

Compound Activity IC50 Value
Compound 7e CD36 Antagonist 0.2 µg/mL researchgate.net
Compound 7t CD36 Antagonist 0.8 µg/mL researchgate.net

Other Identified Molecular Interactions

Interaction with Tau Aggregates

The aggregation of tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov Inhibiting the formation of these toxic tau aggregates is a primary therapeutic goal. Small molecule inhibitors of tau aggregation often work by directly interfering with the self-assembly process of the tau protein. nih.gov While specific studies detailing the interaction of this compound with tau aggregates are not prevalent, the general class of biphenyl and benzamide derivatives has been explored for various central nervous system targets. The structural features of these compounds, particularly their hydrophobic nature, are consistent with the characteristics of many known tau aggregation inhibitors. nih.gov

Modulation of Cellular Signaling Pathways Independent of Direct Receptor/Enzyme Target

Compounds can exert their effects not only by directly binding to a receptor or enzyme but also by modulating downstream cellular signaling pathways. The activation of receptor tyrosine kinases, for example, can trigger multiple intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-AKT pathways. nih.gov These pathways regulate a wide range of cellular processes, from cell division to motility. nih.gov

Glucocorticoid receptor modulators, for instance, can inhibit the activity of transcription factors like NF-κB and AP-1 through direct physical interactions, which in turn affects inflammatory and immune responses. google.com Although direct evidence for this compound is not specified, the broader class of carboxamide derivatives has been implicated in the modulation of complex signaling networks. nih.govgoogle.com For example, tetrasubstituted pyrrole (B145914) derivatives containing a carboxamide moiety have been shown to activate apoptotic cell-death pathways in cancer cells. mdpi.com This suggests that this compound and its analogs could potentially influence cellular functions through the modulation of such intricate signaling pathways, independent of a single, direct molecular target.

Structure Activity Relationship Sar Studies of N Benzyl 4 Biphenylcarboxamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of N-benzyl-4-biphenylcarboxamide consists of three key pharmacophoric components: the biphenyl (B1667301) moiety, the N-benzyl group, and the central carboxamide linker. The interplay of these three parts is crucial for the biological activity observed in its derivatives.

The biphenyl carboxamide portion is a recurring feature in ligands targeting a range of receptors. For instance, it is present in potent antagonists of the human Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8). nih.gov The rigidity and hydrophobicity conferred by the biphenyl group are considered important for anchoring the molecule within the binding pocket of its target proteins. Similarly, this moiety is found in unnatural sialic acid analogs designed to bind with high affinity to Siglec-7, a protein on immune cells. researchgate.net

The N-benzyl group plays a significant role in defining the potency and selectivity of these compounds. SAR studies on inhibitors of the deubiquitinating enzyme USP1/UAF1 revealed that the N-benzyl-2-phenylpyrimidin-4-amine core, which includes this benzyl (B1604629) group, is a key element for their nanomolar inhibitory potency. nih.gov The orientation and substitution pattern of the benzyl ring can fine-tune the interactions with the target protein.

The carboxamide linker is not merely a spacer but an active participant in target binding, often forming crucial hydrogen bonds. In many derivatives, this linker is essential for maintaining the correct orientation of the biphenyl and N-benzyl groups relative to each other, which is critical for a productive binding event. nih.gov Its presence is noted in a diverse set of active molecules, from anticancer agents to modulators of ion channels. nih.govnih.gov

Impact of Substituent Modifications on Affinity and Selectivity

Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for affinity and selectivity. These modifications can be broadly categorized into changes to the biphenyl moiety, the N-benzyl group, and the carboxamide linker.

Modifications to the Biphenyl Moiety

The biphenyl ring system is a prime target for modification to enhance biological activity. Studies on Hedgehog (Hh) pathway inhibitors have shown that the biphenyl system is a key intermediate for many clinically relevant drugs. nih.gov For some targets, replacement of the biphenyl moiety with other aryl groups can lead to a loss of activity, highlighting its importance. researchgate.net

The substitution pattern on the biphenyl rings can significantly influence potency. For example, in a series of TRPM8 antagonists, the biphenyl group was found to be the optimal substitution for potent antagonist activity. nih.gov The introduction of substituents can modulate the electronic properties and steric profile of the molecule, leading to improved interactions with the target.

Compound IDModification to Biphenyl MoietyBiological TargetActivityReference
1 UnsubstitutedTRPM8Potent Antagonist nih.gov
BPC-Neu5Ac Part of a larger sialic acid analogCD22Micromolar Affinity researchgate.net
LAB687 ortho-biphenyl carboxamideHedgehog PathwayMicromolar Inhibitor nih.gov

Substitutions on the N-Benzyl Group

The N-benzyl group offers another avenue for structural optimization. The nature and position of substituents on the benzyl ring can dramatically affect affinity and selectivity. For instance, in a series of pyrrole (B145914) derivatives, meta-substitution of the benzyl ring with a halogen was found to be favorable for activity, while bulky electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) led to inactive compounds. mdpi.com

In the context of USP1/UAF1 inhibitors, the N-benzyl-2-phenylpyrimidin-4-amine scaffold was extensively studied. Modifications to the benzyl group were crucial in developing potent and selective inhibitors like ML323. nih.gov These findings underscore the sensitivity of the target protein to the electronic and steric environment of the N-benzyl moiety.

Compound IDSubstitution on N-Benzyl GroupBiological TargetActivityReference
ML323 (70) Part of N-benzyl-2-phenylpyrimidin-4-amineUSP1/UAF1Nanomolar Inhibitory Potency nih.gov
Pyrrole Derivative meta-chloro substitutionAnticancerActive mdpi.com
Pyrrole Derivative Bulk electron-withdrawing groups (NO2, CF3)AnticancerInactive mdpi.com

Alterations to the Carboxamide Linker

The carboxamide linker, while often conserved, can also be a point of modification. Altering the linker can impact the molecule's conformational flexibility and its ability to form key hydrogen bonds. In some cases, replacing the carboxamide with other linkers such as sulfonamides or ethers has been explored, though this often leads to a decrease in activity, suggesting the carbonyl group of the amide is a critical pharmacophoric feature. nih.gov

For example, in the development of urotensin-II receptor ligands, various linkers were introduced between the two aromatic rings. While ethers and sulfonamides were not well-tolerated, the amide linkage was found to be important for retaining activity. nih.gov The planarity and hydrogen bonding capabilities of the amide group appear to be essential for proper binding. The generation of nitrogen-centered radicals from N- and 4-substituted 2-biphenylcarboxamides can lead to the formation of phenanthridones, indicating the reactivity of this linker under certain conditions. acs.org

Spatial and Electronic Requirements for Target Binding

The collective SAR data points to specific spatial and electronic requirements for the binding of this compound derivatives to their targets. Spatially, a certain degree of rigidity is often favored, with the biphenyl and N-benzyl groups held in a specific orientation by the carboxamide linker. The tilted arrangement of the biaryl ring system appears to be necessary for good interaction with some receptors. nih.gov

Electronically, the distribution of charge across the molecule is critical. The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly alter binding affinity. For example, strong electron-withdrawing groups on the phenyl ring of the carboxamide moiety were found to yield potent Hedgehog pathway inhibitors, whereas an unsubstituted phenyl ring showed reduced potency. nih.gov The carboxamide group itself, with its polarized N-H and C=O bonds, is a key site for hydrogen bonding interactions.

Design Principles for Optimized Analogs

Based on the extensive SAR studies, several design principles for creating optimized analogs of this compound have emerged:

Preservation of the Core Scaffold: The this compound core is a robust starting point for designing new ligands. The fundamental arrangement of the three key pharmacophoric features should generally be maintained.

Strategic Substitution on Aromatic Rings: Fine-tuning of affinity and selectivity can be achieved by introducing substituents on both the biphenyl and N-benzyl rings. The choice of substituents should be guided by the specific electronic and steric requirements of the target's binding pocket. For instance, introducing polar functional groups can enhance solubility and introduce new hydrogen bonding opportunities. nih.gov

Bioisosteric Replacements: While the carboxamide linker is often crucial, in some cases, it can be replaced by bioisosteres to modulate pharmacokinetic properties. However, this must be done with caution, as it can significantly impact binding affinity. nih.gov

Conformational Constraint: Introducing conformational rigidity, for example, by creating cyclic analogs or introducing bulky groups, can lock the molecule into its bioactive conformation, leading to enhanced potency. However, overly restrictive modifications can also lead to a loss of activity due to steric clashes. nih.gov

Computational Chemistry and Molecular Modeling of N Benzyl 4 Biphenylcarboxamide

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand, such as N-benzyl-4-biphenylcarboxamide, within the active site of a target protein.

Molecular docking simulations are instrumental in elucidating the specific interactions between this compound and its potential protein targets. The structural features of the compound—the rigid biphenyl (B1667301) system, the central carboxamide linker, and the N-benzyl group—dictate its binding profile. vulcanchem.com

Studies on structurally related biphenyl carboxamide derivatives have shown that these molecules can orient themselves to align their lipophilic portions with hydrophobic cavities in the receptor, while the amide linker forms hydrogen bonds that anchor the ligand. researchgate.nettandfonline.com For instance, docking studies of similar compounds into kinase domains and G-protein coupled receptors (GPCRs) have highlighted the importance of hydrophobic contacts with residues like isoleucine and leucine, as well as hydrogen bonds with polar residues. researchgate.nettandfonline.com The specific interactions are highly dependent on the topology of the binding site.

Table 1: Predicted Ligand-Protein Interactions for this compound

Molecular MoietyType of InteractionPotential Interacting Protein Residues
Biphenyl Groupπ-π Stacking, HydrophobicPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Biphenyl GroupHydrophobic/van der WaalsLeucine (Leu), Isoleucine (Ile), Valine (Val)
Carboxamide LinkerHydrogen Bonding (Donor/Acceptor)Serine (Ser), Threonine (Thr), Aspartate (Asp), Glutamate (Glu), Arginine (Arg)
N-benzyl GroupHydrophobic, StericIsoleucine (Ile), Proline (Pro), Leucine (Leu)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound can serve as a template or query molecule for pharmacophore-based virtual screening. nih.gov A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov

By defining the key chemical features of this compound—such as aromatic rings, hydrogen bond donors/acceptors, and hydrophobic centers—a 3D pharmacophore model can be generated. nih.gov This model is then used to screen databases containing millions of compounds to find novel chemical scaffolds that match the defined features and spatial arrangement. nih.gov This approach allows for the rapid identification of diverse compounds that have a high probability of interacting with the same target, potentially leading to the discovery of new ligands with improved properties. nih.govacs.org

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

For a series of analogs of this compound, QSAR models can be developed to predict their biological activity. nih.gov The process begins with a dataset of compounds for which the activity has been experimentally measured. mdpi.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model development. mdpi.comd-nb.info

Multiple Linear Regression (MLR) is a common statistical method used to generate a linear equation that correlates molecular descriptors (the independent variables) with biological activity (the dependent variable). researchgate.net The quality and robustness of a QSAR model are assessed through rigorous validation procedures. nih.govresearchgate.net

Internal Validation: Techniques like leave-one-out cross-validation (Q² or r²(CV)) are used to check the internal consistency and robustness of the model. mdpi.comd-nb.info

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) is the most critical test of its utility. nih.govmdpi.com Key statistical parameters are calculated to assess this predictive power. d-nb.info

A well-validated QSAR model can be a valuable tool for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model for the training set.> 0.6
Cross-validated r²Q² (or r²cv)Measures the internal predictive ability of the model.> 0.5
Predictive r² for External Test Setr²predMeasures the model's ability to predict the activity of an external set of compounds.> 0.6
Concordance Correlation CoefficientCCCEvaluates the agreement between observed and predicted values.> 0.85

Note: Acceptable values can vary depending on the specific dataset and modeling objective. mdpi.comd-nb.info

A key outcome of QSAR analysis is the identification of molecular descriptors that have a significant correlation with the biological activity of the compounds. tandfonline.com These descriptors represent physicochemical properties of the molecules. For biphenylcarboxamide derivatives, several types of descriptors are likely to be important. tandfonline.comnottingham.ac.uk

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule. Molecular connectivity indices (e.g., ¹χv, ²χv) can quantify the degree of branching and complexity of the molecular structure. researchgate.net The biphenyl and benzyl (B1604629) groups introduce significant steric bulk, which can be crucial for fitting into a binding pocket. vulcanchem.com

Electronic Descriptors: These relate to the electron distribution in the molecule. Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be related to the molecule's reactivity. nottingham.ac.uk Electrostatic parameters can describe the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com

Hydrophobic Descriptors: The partition coefficient (LogP) is a measure of a compound's hydrophobicity. vulcanchem.com The biphenyl and benzyl moieties make this compound a highly lipophilic compound, a property that often correlates with membrane permeability and binding to hydrophobic pockets in proteins. vulcanchem.comnottingham.ac.uk

QSAR studies on related structures have shown, for example, that the presence of sp² hybridized carbon atoms within a certain distance from an aromatic carbon can influence activity. tandfonline.com Similarly, the frequency of sp³ hybridized carbons near a ring nitrogen has also been identified as a significant descriptor in some models. tandfonline.com

Table 3: Potentially Significant Physicochemical Descriptors for Biphenylcarboxamide Activity

Descriptor TypeExample DescriptorPhysicochemical Property RepresentedPotential Influence on Activity
HydrophobicLogPLipophilicity, solubilityAffects membrane permeability and hydrophobic interactions. vulcanchem.comnottingham.ac.uk
ElectronicLUMO EnergyElectron accepting capabilityRelates to molecular reactivity and interaction with electron-rich residues. nottingham.ac.uk
TopologicalMolecular Connectivity Index (χ)Molecular size, shape, and branchingCorrelates with steric fit within the binding site. researchgate.net
StericMolar Refractivity (MR)Molecular volume and polarizabilityInfluences the bulk and dispersion forces in ligand-receptor binding.

Development and Validation of Predictive Models

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org This technique is used to assess the stability of a docked pose, investigate conformational changes in the ligand and protein, and estimate binding free energies. researchgate.netnih.gov

Starting from a docked complex of this compound and a target protein, an MD simulation would be run for a duration of nanoseconds to microseconds. During the simulation, the trajectory of all atoms is calculated based on a force field. rsc.org Analysis of the resulting trajectory can reveal:

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the complex is in a stable equilibrium and the initial docking pose is likely correct. nih.gov

Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated. nih.gov This identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy (ΔGbind). nih.gov This provides a more accurate estimation of binding affinity than the scoring functions used in docking alone and can help differentiate between high- and low-affinity binders. nih.gov

MD simulations on related systems have been used to confirm that key interactions observed in docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, lending confidence to the proposed binding mode. nih.govtiu.edu.iq

Conformational Analysis and Ligand-Target Stability

Conformational analysis of this compound is essential for understanding how the molecule adapts its shape to fit within a biological target's binding pocket. The flexibility of the molecule, particularly the rotational freedom around the amide bond and the single bonds connecting the phenyl rings, allows it to adopt various conformations. The stability of the ligand-target complex is a critical determinant of its biological activity.

Studies on related biphenyl carboxamide derivatives targeting receptors like the human transient receptor potential cation channel subfamily M member 8 (TRPM8) have shown that the biphenyl moiety often positions itself between transmembrane helices, while more flexible parts of the molecule can change conformation during molecular dynamics (MD) simulations to optimize binding. nih.gov For instance, in one study, the biphenyl group of a ligand settled between the S1, S4, and TRP helices, a pose consistent with structure-activity relationship (SAR) data where the biphenyl substitution conferred the highest potency. nih.gov

The stability of such complexes is quantified by the binding free energy (ΔG_bind), which can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govtandfonline.com This calculation considers the free energies of the complex, the protein, and the ligand. tandfonline.com Analysis of MD simulation trajectories reveals that conformational changes in the ligand and the binding pocket can enhance binding energy and stability over time. tandfonline.com For example, a ligand might shift its binding posture to achieve a better fit, leading to a more stable interaction. tandfonline.com

Energy decomposition analysis using MM/GBSA can pinpoint key amino acid residues that contribute most significantly to the binding affinity. nih.gov In studies of similar amide-containing ligands, specific residues forming hydrophobic pockets have been identified as crucial for interaction and stability. nih.govrsc.org

Investigating Dynamic Interactions within Binding Pockets

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic interactions of this compound within a target's binding pocket. These simulations model the movement of atoms over time, providing a detailed view of how the ligand and protein interact and adapt to each other.

MD simulations can reveal that a ligand's initial docked pose may evolve. For example, the flexible portions of a molecule can undergo conformational changes to establish more favorable interactions. nih.gov Trajectory analysis from MD simulations can show how a compound shifts its position within the binding pocket over the simulation time, which can be critical for its conformational stability and enhanced binding energy. tandfonline.com These dynamic adjustments often make the binding pocket and its residues more accessible to the ligand. tandfonline.com

Key interactions observed in MD simulations for related amide structures include:

Hydrophobic Interactions : The biphenyl and benzyl groups of this compound are prime candidates for forming hydrophobic interactions with nonpolar residues in a binding pocket. nih.govtandfonline.com

Hydrogen Bonding : The amide group (–C(O)NH–) is a key functional group capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). MD simulations can track the formation and breaking of these bonds with specific residues over time. acs.org

Pi-Pi Interactions : The aromatic rings of the biphenyl and benzyl moieties can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. tandfonline.com

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of a biological target is unknown, ligand-based methods are invaluable. Pharmacophore modeling and ligand-based design utilize information from a set of known active compounds to develop new molecules with improved properties.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. nih.govpharmacophorejournal.com For a series of biphenylcarboxamide analogs, a pharmacophore model would likely include features representing the aromatic rings and the hydrogen bonding capabilities of the amide linkage.

The process typically involves:

Training Set Selection : A diverse set of molecules with known biological activities against the target of interest is compiled. nih.gov

Conformational Analysis : The possible conformations of each molecule in the training set are generated.

Hypothesis Generation : Algorithms, such as HypoGen, identify common chemical features and their spatial relationships among the most active compounds to generate pharmacophore hypotheses. nih.gov These models are then scored based on statistical parameters like correlation coefficients and cost values. nih.gov

Model Validation : The best pharmacophore model is validated using a test set of compounds (not used in model generation) to assess its predictive power. biointerfaceresearch.com

Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. biointerfaceresearch.comlabinsights.nl This approach is computationally less expensive than structure-based methods like molecular docking and has proven successful in discovering novel active molecules. labinsights.nl In some cases, ligand-based and receptor-based (docking) methods are combined to improve the reliability of virtual screening hits. labinsights.nl

For this compound and its analogs, ligand-based design could involve modifying the biphenyl or benzyl groups to better match the hydrophobic features of a pharmacophore model or altering substituents to enhance interactions with predicted hydrogen bond donors or acceptors.

Bioinformatics Analysis for Target Characterization and Homology Modeling

Bioinformatics plays a crucial role in identifying and characterizing the potential biological targets of this compound. When an experimental structure of a target protein is unavailable, homology modeling is a key bioinformatics technique used to build a 3D model.

The process of homology modeling involves:

Template Identification : The amino acid sequence of the target protein is used to search protein databases (like the Protein Data Bank or PDB) for proteins with similar sequences for which an experimental 3D structure (the "template") has already been determined. nih.govmdpi.com For many drug targets, such as G-protein coupled receptors (GPCRs), finding a suitable template with sufficient sequence identity is a critical first step. researchgate.net

Sequence Alignment : The target sequence is aligned with the template sequence. The quality of this alignment is crucial for the accuracy of the final model. mdpi.com

Model Building : A 3D model of the target protein is constructed based on the coordinates of the template's backbone, with insertions and deletions in loops modeled separately.

Model Refinement and Validation : The initial model is refined using energy minimization and molecular dynamics simulations to resolve steric clashes and optimize its geometry. researchgate.net The quality of the final model is then assessed using tools like PROCHECK to evaluate its stereochemical properties. researchgate.net

This resulting homology model can then be used for structure-based drug design approaches. For example, this compound can be "docked" into the putative binding site of the modeled protein. researchgate.net These docking studies help predict the binding conformation of the ligand and identify key interacting residues, guiding further optimization of the compound. nih.govresearchgate.net In some advanced protocols, the homology model is embedded in a simulated cell membrane to better replicate the natural environment before performing docking and MD simulations. researchgate.net

Bioinformatics databases and tools also allow for broader target characterization. For instance, by querying pharmacological databases, researchers can investigate the known targets of structurally similar compounds, helping to hypothesize potential targets for this compound. nih.gov This can reveal potential on-target and off-target effects and place the compound's activity within the context of known biological pathways, such as the ErbB signaling pathway or Vitamin D metabolism. nih.gov

Preclinical Evaluation in in Vitro and Ex Vivo Biological Systems

Cellular Assays for Functional Activity and Pathway Modulation

Inhibition of Cancer Cell Growth and Proliferation (e.g., MCF-7, T47D cells)

N-benzyl-4-biphenylcarboxamide and its structural analogs have been investigated for their effects on the growth and proliferation of various cancer cell lines, including the human breast cancer cell lines MCF-7 and T47D. nih.govrevistabionatura.comnih.gov These cell lines are crucial models in breast cancer research, with MCF-7 being an estrogen receptor-positive line. culturecollections.org.uk

Studies on related compounds, such as those with a tetrasubstituted pyrrole (B145914) core, have demonstrated significant toxicity against human epithelial melanoma A375 cells, with IC50 values ranging from 10 to 27 μM. mdpi.com For instance, one of the most active compounds, 10a, exhibited an IC50 of 10 μM against A375 cells. mdpi.com Similarly, other research has shown that certain derivatives can inhibit the growth of various tumor cell lines with IC50 values in the submicromolar range. researchgate.net While specific IC50 values for this compound on MCF-7 and T47D cells are not detailed in the provided results, the general class of biphenylcarboxamide derivatives has shown promise in inhibiting cancer cell growth. The cytotoxic effects of these compounds are often dose-dependent. revistabionatura.com

Table 1: Growth Inhibition of Cancer Cells by Related Biphenylcarboxamide Derivatives

Compound/Derivative Cell Line IC50 Value Source
Tetrasubstituted Pyrrole Derivatives A375 (Melanoma) 10 - 27 μM mdpi.com
Compound 10a A375 (Melanoma) 10 μM mdpi.com
Organotin(IV) Derivatives HCT-116 Submicromolar researchgate.net
4-Thiazolidinone Derivative (Compound 24) - 15.18 µM hygeiajournal.com
3-(5-(4-bromobenzylidene)-2-(3-chlorophenyl)-4- oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one HCT116 (Colon) 5.27 µM hygeiajournal.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. Research on compounds structurally related to this compound has provided evidence of their ability to trigger programmed cell death. For example, tetrasubstituted pyrrole derivatives have been shown to induce apoptosis in A375 human melanoma cells. mdpi.com This was confirmed through fluorescence microscopy, which revealed morphological changes characteristic of apoptosis, such as membrane blebbing and nuclear condensation. mdpi.comvulcanchem.com

The apoptotic process initiated by these compounds often involves the activation of caspases, which are key executioners of apoptosis. Studies on related carboxamides have shown activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of the intrinsic apoptotic pathway. vulcanchem.com Furthermore, the pro-apoptotic proteins Bax and Bak have been implicated in the apoptotic process induced by related compounds in breast cancer cells. nih.gov The mechanism of cell death triggered by certain organotin(IV) derivatives in HCT-116 cells was also identified as apoptotic, characterized by the externalization of phosphatidylserine (B164497) to the cell surface. researchgate.net

Effects on Intracellular Calcium Signaling

Intracellular calcium (Ca2+) signaling is a critical regulator of numerous cellular processes, and its dysregulation is often observed in diseases like cancer. Some biphenylcarboxamide derivatives have been shown to modulate intracellular calcium levels. researchgate.net For instance, certain compounds have been evaluated for their ability to inhibit menthol-induced Ca2+ influx in cells expressing specific receptors. google.com The release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, can be a key event in signaling cascades. nih.gov While direct data on this compound's effect on calcium signaling is limited, related nonpeptide antagonists have been shown to influence intracellular calcium mobilization. researchgate.net

Reporter Gene Assays for Receptor Activation/Inhibition

Reporter gene assays are valuable tools for studying the activation or inhibition of specific receptors and their downstream signaling pathways. thermofisher.com These assays often utilize a reporter gene, such as luciferase or β-lactamase, linked to a promoter that is responsive to the activation of a particular transcription factor or signaling pathway. thermofisher.comresearchgate.net For example, the GeneBLAzer® assay uses a β-lactamase reporter gene to measure receptor activation. thermofisher.com

In the context of compounds related to this compound, reporter gene assays have been employed to assess their activity on various receptors. For instance, a cell-based NIH3T3-GRE-Luc reporter gene assay was used to screen for inhibitors of the Hedgehog signaling pathway. nih.gov Similarly, the antagonist properties of compounds have been evaluated in functional cellular assays that measure Ca2+ release. researchgate.net These assays allow for the determination of a compound's potency (e.g., IC50 or EC50 values) and its functional effect (agonist or antagonist) on a specific receptor.

Biochemical Assays for Enzyme Activity and Protein Binding

Direct Enzyme Inhibition Assays (e.g., IC50, Ki Determination)

Direct enzyme inhibition assays are fundamental in drug discovery to quantify the potency of a compound against a specific enzyme. These assays determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. ncifcrf.gov From the IC50 value, the inhibition constant (Ki) can be calculated, providing a measure of the inhibitor's binding affinity to the enzyme. ncifcrf.govsigmaaldrich.com

Derivatives of this compound have been evaluated for their inhibitory activity against various enzymes. For example, some 4-aminobenzohydrazide (B1664622) derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the micromolar range. researchgate.net A specific derivative, compound 4b, demonstrated an IC50 of 0.052 µM and a Ki of 0.022 µM against eeAChE. researchgate.net In another study, a biphenylcarboxamide derivative was shown to inhibit microsomal triglyceride transfer protein (MTP) with an IC50 of 27 nM in an in vitro assay. portico.org These findings highlight the potential of this class of compounds to act as enzyme inhibitors.

Table 2: Enzyme Inhibition Data for Related Biphenylcarboxamide Derivatives

Compound/Derivative Enzyme IC50 Value Ki Value Source
Compound 4b eeAChE 0.052 µM 0.022 µM researchgate.net
Compound 4b eqBChE 0.307 µM 0.112 µM researchgate.net
Biphenylcarboxamide derivative MTP 27 nM - portico.org

Ligand Displacement Binding Assays for Receptor Affinity

Ligand displacement binding assays are fundamental in determining the affinity of a compound for a specific receptor. These competitive assays measure the ability of an unlabeled compound, such as this compound, to displace a radioactively labeled ligand from its receptor. labome.com The data generated from these assays, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is vital for characterizing the compound's potency and selectivity. nih.gov

For biphenylcarboxamide derivatives, these assays are routinely employed to screen for affinity against various receptors. For instance, studies on similar structures have evaluated binding to receptors such as dopamine (B1211576) and opioid receptors. nih.govacs.org The affinity is determined by incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the test compound. labome.com The amount of bound radioactivity is then measured, and the data is used to calculate the Kᵢ value.

While specific Kᵢ values for this compound are not publicly available, the methodology for jejich determination is well-established. The following table illustrates a hypothetical dataset for this compound, based on typical results for related compounds.

Receptor SubtypeRadioligandKᵢ (nM) of this compound (Hypothetical)
Dopamine D₂[³H]Spiperone50
Dopamine D₃[³H]Spiperone15
Serotonin (B10506) 5-HT₂A[³H]Ketanserin120
Opioid MOR[³H]DAMGO> 1000
Opioid DOR[³H]DPDPE> 1000

Cell-free System Assays for Biochemical Pathway Characterization (e.g., antioxidant activity)

Cell-free system assays are instrumental in characterizing the direct biochemical effects of a compound, independent of cellular uptake and metabolism. acs.org These assays are particularly useful for assessing properties like antioxidant activity. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.com

Derivatives of 4-thiazolidinone, which share some structural motifs with carboxamides, have been shown to possess antioxidant properties in such assays. researchgate.netoaji.net For this compound, its potential antioxidant activity would be quantified by its ability to scavenge these radicals, with the results typically expressed as an IC₅₀ value.

The following interactive table presents hypothetical antioxidant activity data for this compound.

AssayRadicalIC₅₀ (µM) of this compound (Hypothetical)
DPPH ScavengingDPPH•75
ABTS ScavengingABTS•⁺50

Ex Vivo Studies in Tissue and Organotypic Slice Cultures

Ex vivo studies using tissue and organotypic slice cultures bridge the gap between in vitro and in vivo research. These models maintain the cellular architecture and connectivity of the tissue, providing a more physiologically relevant environment to study the effects of a compound. google.comnih.gov For neuroactive compounds, brain slice cultures are particularly valuable. nih.gov While specific ex vivo studies on this compound have not been reported, this methodology would be a logical step in its preclinical development to assess its effects on neuronal activity, neurotransmitter release, or tissue-level toxicity in a preserved neural circuit. google.com

Crystallographic and Spectroscopic Analysis of Ligand-Target Complexes

Understanding the three-dimensional interaction between a ligand and its target protein is crucial for structure-based drug design.

X-ray Crystallography of Compound-Protein Cocrystals (Inferred from general methods for related compounds)

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. d-nb.info In drug discovery, obtaining a cocrystal of a ligand bound to its target protein can provide a detailed map of the binding site interactions. acs.org For compounds like this compound, this would involve crystallizing the compound in complex with its target receptor or enzyme. The resulting electron density map reveals the precise orientation of the ligand and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Although a specific crystal structure for this compound bound to a protein target is not available, the feasibility of this approach is supported by numerous studies on related carboxamide- and benzamide-containing molecules. acs.orgnih.gov

Spectroscopic Techniques for Binding Confirmation

Various spectroscopic techniques can be used to confirm the binding of a ligand to its target protein and to study the dynamics of this interaction in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can identify which parts of the ligand and the protein are involved in the interaction. researchgate.net Other techniques like fluorescence spectroscopy and mass spectrometry can also provide evidence of binding and information on the stoichiometry and affinity of the interaction. These methods complement the static picture provided by X-ray crystallography by offering insights into the behavior of the ligand-protein complex in a more dynamic state. labome.com

Future Perspectives and Research Directions for N Benzyl 4 Biphenylcarboxamide

Untapped Biological Targets and Academic Research Areas

While research on N-benzyl-4-biphenylcarboxamide and its analogs has primarily focused on specific targets, a number of other biological pathways and academic research areas remain largely unexplored. The inherent structural motifs of this compound, namely the biphenyl (B1667301) core and the benzylamide side chain, are present in molecules with a wide range of biological activities, suggesting that this compound could have effects on multiple, as-yet-unidentified targets.

One promising area for future investigation is the transient receptor potential (TRP) channel family. For instance, analogs of this compound have been designed as antagonists for the TRPM8 channel, a cold-sensing nociceptor. nih.gov Future research could explore the activity of this compound itself, or closely related analogs, on other members of the TRP family, such as TRPV1 and TRPA1, which are involved in pain and inflammation. nih.gov

Another avenue for academic inquiry lies in the realm of protein-protein interactions. The biphenylcarboxamide scaffold can serve as a mimic for hydrophobic protein motifs. mdpi.com This suggests that this compound could potentially disrupt critical protein-protein interactions involved in various disease processes, including cancer. For example, some tetrasubstituted pyrrole (B145914) derivatives containing a similar N-benzylcarboxamide moiety have been investigated as inhibitors of the p53-MDM2 interaction. mdpi.com

Furthermore, the potential for this compound to interact with G-protein coupled receptors (GPCRs) warrants investigation. Numerous GPCR ligands incorporate biphenyl and benzylamide fragments. For example, N-(4-dipropylaminobutyl)-4-biphenylcarboxamide has been studied for its affinity to dopamine (B1211576) receptors. idrblab.netidrblab.net Given the vastness of the GPCR superfamily and its importance in drug discovery, screening this compound against a panel of GPCRs could uncover novel activities.

Finally, the role of nitrogen-centered radicals in the functionalization of sp2 systems opens up new research possibilities. acs.org The amide linkage in this compound could potentially participate in radical-mediated reactions, leading to the formation of new heterocyclic structures with unique biological profiles. acs.org Investigating the reactivity of this compound under various radical-generating conditions could be a fruitful area of academic research.

Advancements in Synthetic Accessibility and Analog Design

Future research on this compound will heavily rely on the development of more efficient synthetic routes and innovative strategies for analog design. While the fundamental amide bond formation is well-established, advancements in synthetic methodology can provide more direct and versatile access to a wider range of derivatives.

One area for improvement is the development of novel coupling reagents and catalytic systems for the amidation reaction. For instance, the use of sulfuryl fluoride (B91410) (SO2F2) has been explored for the challenging synthesis of amides from sterically hindered carboxylic acids and electron-deficient amines. researchgate.net Applying such methods to the synthesis of this compound and its analogs could improve yields and expand the substrate scope. Additionally, visible-light-driven methods for C-H amidation are emerging as a transition-metal-free alternative for constructing amide bonds. researchgate.net

The synthesis of analogs with modifications to the biphenyl and benzyl (B1604629) moieties is crucial for exploring the structure-activity relationship (SAR). For example, in the context of Hedgehog pathway inhibitors, modifications to the 4-position of the carboxamide aryl ring have been shown to be well-tolerated and can modulate potency. nih.gov Similarly, SAR studies on HCV NS5A inhibitors have demonstrated that alterations to the benzyl group can significantly impact activity. rsc.org

Future analog design could also involve the incorporation of bioisosteric replacements for the biphenyl or benzyl groups. For instance, replacing the biphenyl group with other bicyclic or heterocyclic systems could lead to compounds with improved pharmacokinetic properties or novel biological activities. The use of computational methods can guide the design of such analogs by predicting their binding affinity and other properties. tandfonline.com

Furthermore, the development of one-pot or cascade reactions can streamline the synthesis of complex analogs. For example, a one-pot cascade process for the direct conversion of alcohols to nitriles has been developed, which could potentially be adapted for the synthesis of precursors to this compound analogs. researchgate.net

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental methodologies will be pivotal in accelerating future research on this compound. Integrating these approaches will enable a more rational and efficient exploration of its biological potential and the design of novel, more potent, and selective analogs.

Computational methodologies that can be leveraged include:

Molecular Docking and Dynamics (MD) Simulations: These techniques can be used to predict the binding mode of this compound and its analogs to potential biological targets. nih.gov For example, MD simulations have been used to study the interaction of biphenyl amides with the TRPM8 channel, providing insights into the key residues involved in binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity. tandfonline.com This can help in identifying the most important pharmacophoric features and guiding the design of new compounds with enhanced potency.

Homology Modeling: In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a 3D model based on the structure of a related protein. nih.gov This model can then be used for docking and other computational studies.

Virtual Screening: Large compound libraries can be virtually screened against a target of interest to identify potential hits, which can then be synthesized and tested experimentally.

Advanced experimental methodologies that will complement computational efforts include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target, enabling the identification of novel activities for this compound and its analogs.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments for binding to a target protein. Hits can then be grown or linked together to create more potent lead compounds. The biphenyl and benzylamide moieties of this compound could serve as starting points for FBDD campaigns.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structural information about how a ligand binds to its target protein. This information is invaluable for understanding the molecular basis of activity and for guiding structure-based drug design. nih.gov

Advanced Chromatographic Techniques: The retention mechanisms of biphenyl derivatives on various stationary phases, such as porous graphitic carbon, can be investigated using chromatographic and computational methods. nottingham.ac.uk This can provide insights into the physicochemical properties of this compound and its analogs, which are important for their absorption, distribution, metabolism, and excretion (ADME) profiles.

By integrating these advanced computational and experimental methodologies, researchers can gain a deeper understanding of the biological activities of this compound and accelerate the discovery and development of new therapeutic agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-biphenylcarboxamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling benzylamine with 4-biphenylcarbonyl chloride under Schotten-Baumann conditions (aqueous base with dichloromethane) to form the carboxamide bond. Alternatively, coupling agents like HOBt/EDC can enhance yield in anhydrous environments.
  • Purity Optimization : Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR should confirm structural integrity and purity ≥95% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.0 ppm for biphenyl protons; δ 4.5 ppm for benzyl CH₂) and ¹³C NMR (amide carbonyl ~168 ppm) confirm structure.
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ for C₂₀H₁₇NO: 288.1388) validates molecular weight.
  • HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water) assess purity and detect byproducts .

Q. What are the primary research applications of this compound?

  • Applications :

  • Medicinal Chemistry : Serves as a precursor for antifungal agents (e.g., derivatives tested against Candida spp.) .
  • Organic Synthesis : Acts as a building block for aryl-amide scaffolds, enabling structural diversification via Suzuki coupling or nucleophilic substitution .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or biphenyl groups) impact biological activity?

  • Methodology : Systematic SAR studies can compare derivatives (e.g., electron-withdrawing vs. donating groups). For example:

  • Benzyl Substitution : Fluorination at the para-position enhances metabolic stability.
  • Biphenyl Modification : Introducing methoxy groups improves solubility but may reduce target affinity.
    • Validation : Biological assays (e.g., MIC tests for antifungals) paired with computational docking (AutoDock Vina) clarify structure-activity relationships .

Q. How should researchers address contradictory data in biological activity studies (e.g., divergent IC₅₀ values across labs)?

  • Resolution Strategy :

Standardize Assays : Use identical cell lines (e.g., C. albicans ATCC 90028) and protocols (CLSI M27 guidelines).

Control Variables : Monitor solvent effects (DMSO concentration ≤1%) and batch-to-batch compound purity.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies from multiple datasets .

Q. What reaction parameters most influence the yield of this compound synthesis?

  • Critical Factors :

  • Temperature : Optimal coupling at 0–5°C minimizes side reactions (e.g., hydrolysis of acyl chloride).
  • Stoichiometry : A 1.2:1 molar ratio of 4-biphenylcarbonyl chloride to benzylamine ensures excess electrophile.
  • Workup : Rapid extraction (to prevent amide hydrolysis) and drying (MgSO₄) improve yield .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Workflow :

Docking Studies : Use PyMol or Schrödinger Maestro to model ligand-enzyme binding (e.g., cytochrome P450).

MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes.

ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., LogP ~3.5 for optimal permeability) .

Q. What safety and handling protocols are essential for working with this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Risk Code: R22/R41).
  • Ventilation : Use fume hoods during synthesis (WGK Germany: 2).
  • Waste Disposal : Neutralize amide residues with 5% acetic acid before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.